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molecular formula C11H11Cl2N3O2 B1680066 methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate CAS No. 62780-15-8

methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate

Cat. No. B1680066
M. Wt: 288.13 g/mol
InChI Key: LJTJBIYLDAEOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224224

Procedure details

To 5 l of a methylene chloride solution containing 550 g of 1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol was added 530 ml of triethylamine. The mixture was stirred until a clear solution formed. Mesyl chloride, 160 ml was then added dropwise with stirring at such a rate that the solution temperature did not pass 35° C. The reaction was complete after 30 minutes. One liter of methanol was added to the reaction mass and the resulting mixture filtered. To the filtrate was added 4 l of methanol and a solution of 270 g of sodium hydroxide in 550 ml of deionized water. The mixture was vigorously agitated and heated to about 40° C. for one hour. The reaction solution was then vacuum distilled until approximately 5 l of distillate had been collected. After addition of 8 l of deionized water to the distillation flask, vacuum distillation was continued, collecting 3 l of distillate. The pot residue was cooled to about 20° C. and stirred for about 1 hour. The imidazole product precipitated from the residual reaction solution and was filtered, washed with 3 l of deionized water then 1 liter of methanol. Drying at 65° C. in a vacuum oven gave 403 g of 4,5-dihydro-2-methoxycarbonylamino-5-(2',6'-dichlorophenyl)imidazole, m.p. 231°-232° C. (dec.).
Quantity
5 L
Type
reactant
Reaction Step One
Name
1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[CH:12](O)[CH2:13][NH:14][C:15]([NH:21]C(OC)=O)=[N:16][C:17]([O:19][CH3:20])=[O:18].C(N(CC)CC)C.S(Cl)(C)(=O)=O>CO>[CH3:20][O:19][C:17]([NH:16][C:15]1[NH:21][CH:12]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][C:7]=2[Cl:11])[CH2:13][N:14]=1)=[O:18]

Inputs

Step One
Name
Quantity
5 L
Type
reactant
Smiles
C(Cl)Cl
Name
1-(2',6'-dichlorophenyl)-2-(2',3'-bis-methoxycarbonylguanidino) ethanol
Quantity
550 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(CNC(=NC(=O)OC)NC(=O)OC)O
Step Two
Name
Quantity
530 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
with stirring at such a rate that the solution temperature
CUSTOM
Type
CUSTOM
Details
did not pass 35° C
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered
ADDITION
Type
ADDITION
Details
To the filtrate was added 4 l of methanol
STIRRING
Type
STIRRING
Details
The mixture was vigorously agitated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled until approximately 5 l of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
After addition of 8 l of deionized water
DISTILLATION
Type
DISTILLATION
Details
to the distillation flask, vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
collecting 3 l of distillate
TEMPERATURE
Type
TEMPERATURE
Details
The pot residue was cooled to about 20° C.
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The imidazole product precipitated from the residual reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 3 l of deionized water
CUSTOM
Type
CUSTOM
Details
Drying at 65° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)NC=1NC(CN1)C1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 403 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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